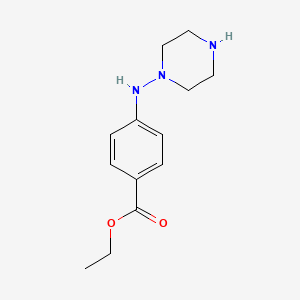

Ethyl 4-(piperazin-1-ylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(piperazin-1-ylamino)benzoate is a chemical compound with the molecular formula C13H19N3O2. It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(piperazin-1-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with piperazine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-aminobenzoic acid is reacted with piperazine in the presence of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to form the intermediate 4-(piperazin-1-ylamino)benzoic acid.

Step 2: The intermediate is then esterified using ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperazin-1-ylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(piperazin-1-ylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential as a ligand in biochemical assays.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(piperazin-1-ylamino)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Ethyl 4-(piperazin-1-ylamino)benzoate can be compared with other similar compounds, such as:

Benzocaine: A local anesthetic with a similar benzoate structure but lacks the piperazine ring.

Procaine: Another local anesthetic with a similar mechanism of action but different structural features.

Tetracaine: A potent local anesthetic with a longer duration of action compared to benzocaine and procaine.

The uniqueness of this compound lies in its piperazine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 4-(piperazin-1-yl)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(piperazin-1-yl)benzoate has the molecular formula C13H18N2O2 and a molecular weight of approximately 234.29 g/mol. The compound features a piperazine ring, which is known for its significant role in various pharmacological activities. The presence of the ethyl ester group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives, including Ethyl 4-(piperazin-1-yl)benzoate, exhibit notable antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Ethyl 4-(piperazin-1-yl)benzoate | 0.5 | Staphylococcus aureus |

| 1.0 | Escherichia coli | |

| 2.0 | Pseudomonas aeruginosa |

These findings suggest that Ethyl 4-(piperazin-1-yl)benzoate may possess broad-spectrum antibacterial activity, warranting further investigation into its mechanisms of action.

Neuropharmacological Effects

The piperazine moiety is frequently associated with neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Studies have demonstrated that similar compounds can act as antagonists at various receptors, including serotonin and dopamine receptors. These interactions may lead to therapeutic effects in conditions such as anxiety and depression:

- Case Study : A study on piperazine derivatives indicated that certain modifications could enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.

Synthesis of Ethyl 4-(piperazin-1-yl)benzoate

The synthesis of Ethyl 4-(piperazin-1-yl)benzoate typically involves the following steps:

- Formation of Piperazine : Piperazine is reacted with an appropriate benzoic acid derivative.

- Esterification : The resulting amine is then esterified with ethyl chloroformate.

- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

This synthetic route allows for the efficient production of Ethyl 4-(piperazin-1-yl)benzoate with good yields.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity of Ethyl 4-(piperazin-1-yl)benzoate. Preliminary toxicity studies indicate low acute toxicity levels, making it a candidate for further pharmacological exploration:

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | >2000 |

| Toxicity Classification | Low |

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

ethyl 4-(piperazin-1-ylamino)benzoate |

InChI |

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-3-5-12(6-4-11)15-16-9-7-14-8-10-16/h3-6,14-15H,2,7-10H2,1H3 |

InChI Key |

PVMXFABPPYVKLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NN2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.